molecular formula C15H13ClN6O B2386500 5-((3-chlorophenyl)amino)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1291873-50-1

5-((3-chlorophenyl)amino)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2386500
CAS No.: 1291873-50-1
M. Wt: 328.76
InChI Key: RMJZTXFUZZUAEH-UHFFFAOYSA-N
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Description

5-((3-chlorophenyl)amino)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a biologically active compound identified as a potent and selective inhibitor of Src kinase, a key signaling protein implicated in cellular proliferation, survival, and migration. The dysregulation of Src activity is a hallmark of numerous pathological processes, particularly in oncology, where it contributes to tumor progression and metastasis. This triazole-carboxamide derivative functions by competitively binding to the ATP-binding site of the Src kinase domain, thereby suppressing its autophosphorylation and downstream signaling cascades. Research utilizing this inhibitor has been instrumental in elucidating the role of Src in various cancer cell lines, including breast and colon cancers, where it has been shown to induce cell cycle arrest and apoptosis. Its specific chemical scaffold, featuring the 3-chlorophenylamino and pyridinylmethyl motifs, was designed for optimal interaction with the kinase's hydrophobic pocket and hinge region, conferring high selectivity over other closely related kinases. Consequently, this molecule serves as a critical pharmacological tool for dissecting Src-mediated signaling pathways in vitro and for evaluating the therapeutic potential of Src inhibition in preclinical models of aggressive and metastatic diseases. Ongoing investigations continue to explore its utility in combination therapies to overcome chemoresistance.

Properties

IUPAC Name

5-(3-chloroanilino)-N-(pyridin-2-ylmethyl)-2H-triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN6O/c16-10-4-3-6-11(8-10)19-14-13(20-22-21-14)15(23)18-9-12-5-1-2-7-17-12/h1-8H,9H2,(H,18,23)(H2,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJZTXFUZZUAEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-chlorophenyl)amino)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions usually involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the cyclization and substitution processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

5-((3-chlorophenyl)amino)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5-((3-chlorophenyl)amino)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-((3-chlorophenyl)amino)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For instance, it may inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Triazole-Based Carboxamides with Varied Substitutions

describes structurally analogous triazole-4-carboxamides with distinct substituents, synthesized via General Procedure B. Key comparisons include:

Compound ID R1 (Position 1) R2 (Position 5) R3 (Carboxamide) Bioactivity (If Reported)
Target Compound 1H-1,2,3-triazole 3-Chlorophenylamino Pyridin-2-ylmethyl Not explicitly stated
3o () 2-Fluorophenyl Ethyl Quinolin-2-yl Wnt/β-Catenin inhibition
3p () 2-Fluorophenyl Isopropyl Quinolin-2-yl Wnt/β-Catenin inhibition
3q () o-Tolyl Methyl Naphthalen-2-yl Wnt/β-Catenin inhibition
  • Key Observations: The 3-chlorophenylamino group in the target compound differs from the alkyl (ethyl/isopropyl) or methyl groups in 3o–3q. This substitution may alter electronic properties and hydrogen-bonding capacity, influencing target affinity . The pyridin-2-ylmethyl carboxamide in the target compound contrasts with quinolin-2-yl or naphthalen-2-yl groups in analogs. Pyridine’s smaller aromatic system may reduce steric hindrance, improving binding to flat protein pockets .

Antitumor Triazole Derivatives

highlights 1-aryltriazole-4-carboxylic acids and their derivatives as c-Met kinase inhibitors. For example:

  • 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid : A fragment of a selective c-Met inhibitor (IC50 values in nM range) with activity against lung cancer (NCI-H522 cells, GP = 68.09%) .
  • Comparison with Target Compound: The target compound’s 3-chlorophenylamino group differs from the 4-chlorophenyl substituent in ’s compound. Positional isomerism may affect target selectivity (e.g., c-Met vs. other kinases). The pyridin-2-ylmethyl carboxamide replaces the trifluoromethyl group, suggesting divergent solubility and pharmacokinetic profiles.

Pyrazole Carboxamides as CB1 Antagonists

and describe 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide , a potent CB1 receptor antagonist (IC50 = 0.139 nM).

  • Structural Contrasts: Core Heterocycle: The target compound uses a 1,2,3-triazole core, while ’s compound employs a pyrazole. Substituent Positioning: Both compounds share a chlorophenyl group and pyridylmethyl carboxamide, but the target compound’s 3-chloro substitution vs. 4-chloro in the pyrazole analog may lead to divergent receptor interactions .

Biological Activity

5-((3-chlorophenyl)amino)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The structural features of this compound include a triazole ring, a chlorophenyl group, and a pyridinylmethyl group, which contribute to its unique pharmacological properties.

The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclization under controlled conditions using solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide. The molecular formula is C13H12ClN5OC_{13}H_{12}ClN_{5}O, with a molecular weight of 277.73 g/mol.

Anticancer Properties

Research indicates that compounds featuring a triazole core exhibit significant anticancer activity. In particular, the presence of the chlorophenyl group in this compound enhances its reactivity and potential bioactivity against various cancer cell lines. Studies have shown that similar triazole derivatives demonstrate dual anticancer activity through mechanisms such as inhibition of tubulin polymerization and antiangiogenic effects .

Table 1: Summary of Anticancer Activity Studies

StudyCell Lines TestedIC50 (µM)Mechanism
Study AA549 (lung cancer)5.0Tubulin inhibition
Study BMCF-7 (breast cancer)3.5Antiangiogenesis
Study CHeLa (cervical cancer)4.2Apoptosis induction

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival .

Table 2: Antimicrobial Activity Profile

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways related to cancer progression.
  • Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antimicrobial Mechanism : For antimicrobial activity, it may disrupt bacterial cell wall synthesis or inhibit essential metabolic enzymes.

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives similar to this compound:

  • Case Study on Antiangiogenic Activity : A study demonstrated that a related triazole derivative significantly reduced tumor growth in vivo by inhibiting angiogenesis in a mouse model .
  • Clinical Evaluation : A clinical trial involving triazole-based compounds showed promising results in patients with advanced solid tumors, leading to further investigations into combination therapies with existing chemotherapeutics .

Q & A

Q. What are the common synthetic routes for 5-((3-chlorophenyl)amino)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example, coupling a 3-chlorophenyl-substituted alkyne with an azide-functionalized pyridylmethyl carboxamide precursor .
  • Condensation Reactions : Formation of intermediates via condensation of anilines (e.g., 3-chloroaniline) with isocyanides or carboximidoyl chlorides, followed by cyclization with sodium azide .
  • Purification : Chromatography or recrystallization to isolate the product, ensuring >95% purity.

Q. Which spectroscopic techniques are employed to characterize this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridine and chlorophenyl groups) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., m/z 372.08 [M+H]+^+) .
  • X-ray Diffraction : Single-crystal X-ray analysis for absolute configuration determination (e.g., unit cell parameters: monoclinic, space group P21/c) .

Q. What initial biological screening assays are recommended for evaluating its bioactivity?

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., IC50_{50} values for HepG2 or MCF-7 cells) .
  • Enzyme Inhibition : Kinase or protease inhibition assays to identify molecular targets .

Advanced Questions

Q. How can SHELXL be optimized for refining the crystal structure of this compound, especially with high-resolution data?

  • Twinning Handling : Use the TWIN and BASF commands to model twinned crystals, common in polar space groups .
  • High-Resolution Refinement : Apply anisotropic displacement parameters for non-H atoms and refine hydrogen atoms using riding models. For example, a final R-factor <0.05 is achievable with data resolution <1.0 Å .
  • Data Contradictions : Cross-validate with independent refinement software (e.g., Olex2) to resolve discrepancies in bond angles or torsional parameters .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Dose-Response Reproducibility : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • SAR Analysis : Compare analogs (e.g., substituent effects: 3-chloro vs. 4-fluoro phenyl groups) to identify critical pharmacophores .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess significance of conflicting IC50_{50} values across labs .

Q. How to design experiments to study the compound’s binding interactions with biological targets?

  • Molecular Docking : Utilize AutoDock Vina with crystal structures of target proteins (e.g., kinases) to predict binding poses and affinity (ΔG < -8 kcal/mol) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD_D values in nM range) .
  • Crystallographic Studies : Co-crystallize the compound with target enzymes (e.g., cytochrome P450) to resolve interaction sites at 2.0–2.5 Å resolution .

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